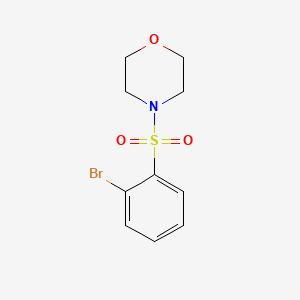4-(2-Bromophenylsulfonyl)morpholine
CAS No.: 688798-57-4
Cat. No.: VC2023816
Molecular Formula: C10H12BrNO3S
Molecular Weight: 306.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 688798-57-4 |
|---|---|
| Molecular Formula | C10H12BrNO3S |
| Molecular Weight | 306.18 g/mol |
| IUPAC Name | 4-(2-bromophenyl)sulfonylmorpholine |
| Standard InChI | InChI=1S/C10H12BrNO3S/c11-9-3-1-2-4-10(9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8H2 |
| Standard InChI Key | ZAPNWTPTHAUFJG-UHFFFAOYSA-N |
| SMILES | C1COCCN1S(=O)(=O)C2=CC=CC=C2Br |
| Canonical SMILES | C1COCCN1S(=O)(=O)C2=CC=CC=C2Br |
Introduction
Chemical Identity and Structure
4-(2-Bromophenylsulfonyl)morpholine is a sulfonamide derivative characterized by the connection of a morpholine ring to a 2-bromobenzene unit through a sulfonyl bridge. This arrangement confers specific reactivity patterns that distinguish it from other morpholine derivatives.
Basic Identification
| Parameter | Information |
|---|---|
| CAS Number | 688798-57-4 |
| PubChem CID | 8405567 |
| Molecular Formula | C₁₀H₁₂BrNO₃S |
| Molecular Weight | 306.18 g/mol |
| IUPAC Name | 4-(2-bromophenyl)sulfonylmorpholine |
Alternative Names and Synonyms
The compound is also known by several synonyms in scientific literature, providing researchers with alternative search terms when investigating this molecule:
-
4-(2-BROMOPHENYLSULFONYL)MORPHOLINE
-
4-(2-bromophenyl)sulfonylmorpholine
-
4-[(2-Bromophenyl)sulphonyl]morpholine
Structural Representation
The molecule consists of three main structural components:
-
A morpholine heterocycle (six-membered ring containing one oxygen and one nitrogen)
-
A sulfonyl (SO₂) connecting group
-
A 2-bromophenyl moiety (benzene ring with bromine at the ortho position)
This arrangement creates a molecule with unique spatial and electronic properties that influence its chemical behavior and potential applications in synthetic chemistry.
Physical and Chemical Properties
Understanding the physical and chemical properties of 4-(2-Bromophenylsulfonyl)morpholine is essential for its proper handling, storage, and application in research settings.
Physical Properties
| Property | Value | Reference |
|---|---|---|
| Physical State | Solid | |
| Storage Temperature | Room temperature | |
| Molecular Weight | 306.18 g/mol | |
| Exact Mass | 304.97213 Da | |
| Topological Polar Surface Area | 55 Ų |
Chemical Properties and Reactivity
The chemical behavior of 4-(2-Bromophenylsulfonyl)morpholine is influenced by its functional groups and molecular structure:
-
The presence of the bromine atom at the ortho position of the phenyl ring creates potential for halogen-directed reactions and substitutions.
-
The sulfonamide linkage provides stability while maintaining reactivity under specific conditions.
-
The morpholine ring offers a basic nitrogen center that can participate in various chemical transformations.
-
The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors, influencing its intermolecular interactions .
-
It possesses 2 rotatable bonds, affecting its conformational flexibility .
This combination of features makes the compound particularly interesting for medicinal chemistry applications, where these properties can influence binding to biological targets and metabolic stability.
Spectroscopic Characterization
Spectroscopic data provides critical information for confirming the structure and purity of 4-(2-Bromophenylsulfonyl)morpholine.
Nuclear Magnetic Resonance (NMR) Data
The NMR spectral data for this compound reveals the specific arrangement of its atoms:
¹H NMR (400 MHz, CDCl₃):
-
δ 8.25 (dd, J = 7.9, 1.7 Hz, 1H) - Aromatic proton adjacent to the sulfonyl group
-
δ 7.68 (dd, J = 7.9, 1.1 Hz, 1H) - Aromatic proton adjacent to the bromine
-
δ 7.45 (td, J = 7.7, 1.2 Hz, 1H) - Aromatic proton
-
δ 7.39–7.34 (m, 1H) - Aromatic proton
-
δ 3.81–3.75 (m, 4H) - Morpholine CH₂O protons
¹³C NMR (101 MHz, CDCl₃):
-
δ 140.39, 134.96, 133.27, 130.67, 127.71, 120.28 - Aromatic carbons
-
δ 65.80 - Morpholine CH₂O carbons
These detailed spectral data allow researchers to confirm the identity and purity of synthesized or purchased samples of the compound.
Synthesis Methods
The synthesis of 4-(2-Bromophenylsulfonyl)morpholine can be accomplished through several routes, making it accessible for research applications.
Reaction Conditions and Considerations
The synthesis typically involves:
-
Controlled reaction temperatures
-
Appropriate solvent systems
-
Catalysts or activating agents when necessary
Researchers interested in synthesizing this compound should consider these factors to optimize yield and purity.
Applications and Research Significance
4-(2-Bromophenylsulfonyl)morpholine has several potential applications in research and development settings.
Medicinal Chemistry Applications
The compound's unique structural features make it valuable in medicinal chemistry:
-
Potential building block for drug candidates targeting various biological pathways
-
Possibility for interaction with enzymes and receptors due to its functional groups
-
Applications in developing novel pharmaceutical agents
Protein Degrader Building Blocks
One notable application is its use as a component in protein degrader development:
-
Classified as a "Protein Degrader Building Block" in commercial catalogs
-
Contributes to the growing field of targeted protein degradation (TPD)
-
Potentially useful in creating molecules that can selectively degrade disease-causing proteins
Synthetic Intermediates
The bromine substitution at the ortho position provides sites for further functionalization through:
-
Cross-coupling reactions (e.g., Suzuki, Sonogashira)
-
Metal-halogen exchange
-
Other transformations that can diversify the molecular structure
These capabilities make the compound valuable in creating more complex molecules with specific properties.
Emergency Procedures
In case of accidental exposure, the following precautionary measures are recommended:
-
Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.
-
Skin contact: Wash thoroughly with plenty of water. Take off contaminated clothing and wash before reuse.
-
Inhalation: Move to fresh air. Seek medical attention if feeling unwell.
-
Ingestion: Rinse mouth. Seek immediate medical attention if feeling unwell.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume